molecular formula C26H42N2O4 B13824920 N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B13824920
M. Wt: 446.6 g/mol
InChI Key: ZZVHEFCADXTNTP-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with a unique structure that combines both amine and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps. One common approach is to start with the preparation of N-cyclohexylcyclohexanamine, which can be synthesized through the reaction of cyclohexylamine with cyclohexanone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of biological pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features.

    3,3-Dimethylbutanoic acid: A carboxylic acid with a similar backbone.

    N,N-Dicyclohexylamine: Another amine with two cyclohexyl groups.

Uniqueness

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its combination of both amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVHEFCADXTNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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